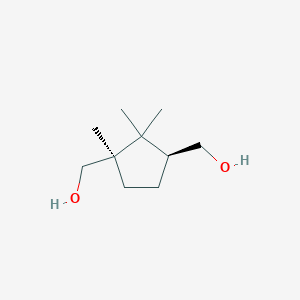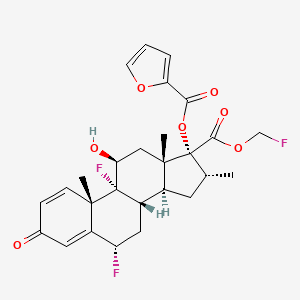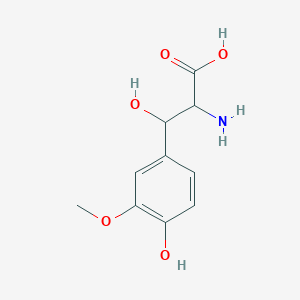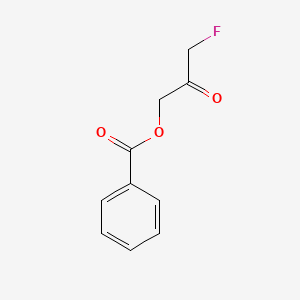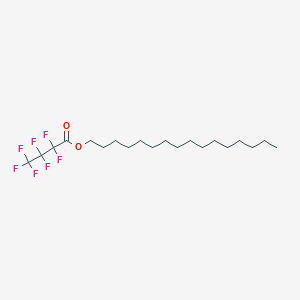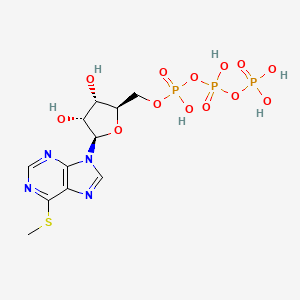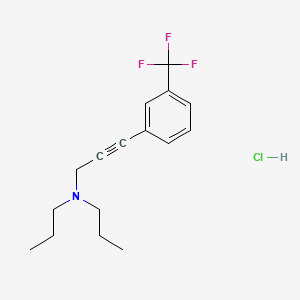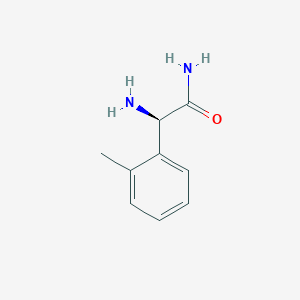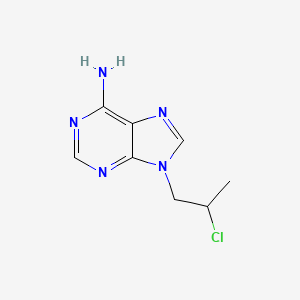
9-(2-Chloropropyl)adenine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Chloropropyl)-9H-purin-6-amine: is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Chloropropyl)-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine with 2-chloropropyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 2-chloropropyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the 2-chloropropyl group to a propyl group, removing the chlorine atom.
Substitution: The chlorine atom in the 2-chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of 9-(2-hydroxypropyl)-9H-purin-6-amine or 9-(2-carboxypropyl)-9H-purin-6-amine.
Reduction: Formation of 9-(propyl)-9H-purin-6-amine.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, 9-(2-Chloropropyl)-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the interactions of purine derivatives with enzymes and receptors. It serves as a model compound to investigate the binding affinities and mechanisms of action of purine-based drugs.
Medicine: In medicine, derivatives of 9-(2-Chloropropyl)-9H-purin-6-amine are explored for their potential therapeutic properties. They may exhibit antiviral, anticancer, or anti-inflammatory activities, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of 9-(2-Chloropropyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-chloropropyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modulation of their activity. The purine ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to the target molecules.
相似化合物的比较
- 9-(2-Bromopropyl)-9H-purin-6-amine
- 9-(2-Iodopropyl)-9H-purin-6-amine
- 9-(2-Methylpropyl)-9H-purin-6-amine
Comparison: Compared to its analogs, 9-(2-Chloropropyl)-9H-purin-6-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives. Additionally, the electronic effects of the chlorine atom can affect the compound’s interaction with biological targets, potentially enhancing its activity or selectivity.
属性
CAS 编号 |
50615-40-2 |
|---|---|
分子式 |
C8H10ClN5 |
分子量 |
211.65 g/mol |
IUPAC 名称 |
9-(2-chloropropyl)purin-6-amine |
InChI |
InChI=1S/C8H10ClN5/c1-5(9)2-14-4-13-6-7(10)11-3-12-8(6)14/h3-5H,2H2,1H3,(H2,10,11,12) |
InChI 键 |
HYYAIEMRJMLHNS-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


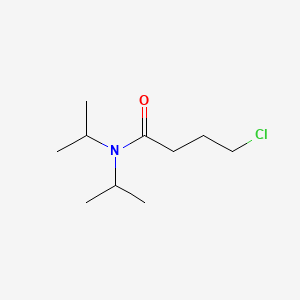
![2-[(Methylsulfinyl)methyl]oxirane](/img/structure/B13415719.png)
![2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid](/img/structure/B13415726.png)
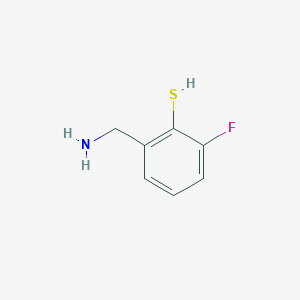
![(1S,2S,10R,11R,14S,16R)-2,7,7,10-tetramethyl-6,8-dioxapentacyclo[14.3.1.01,14.02,11.05,10]icosan-17-one](/img/structure/B13415731.png)
![Trimethyl-[[3-[[3-[(trimethylazaniumyl)methyl]phenyl]diazenyl]phenyl]methyl]azanium;iodide](/img/structure/B13415733.png)
